N-ethyl-2-iodobenzamide
Overview
Description
N-ethyl-2-iodobenzamide is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . It is known for its unique chemical structure, which includes an iodine atom attached to a benzamide core. This compound has garnered attention in various fields of research due to its potential biological activity and applications.
Scientific Research Applications
N-ethyl-2-iodobenzamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
Target of Action
N-ethyl-2-iodobenzamide primarily targets sigma (σ) receptors . These receptors have been implicated in a myriad of cellular functions, biological processes, and diseases . They are frequently up-regulated in human cancer cells and tissues .
Mode of Action
This compound, as a sigma receptor agonist, interacts with its targets, leading to a variety of changes. It has been observed to have similar inhibitory effects on small-cell lung cancer cells . The precise molecular mechanisms of sigma receptors and their involvement in cancer cell biology are still being elucidated .
Biochemical Pathways
They also play roles in motor, endocrine, and immune systems .
Pharmacokinetics
The compound’s molecular weight is 27509 g/mol , which may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antiproliferative effects, particularly on cancer cells . It may also affect other metastatic cellular behaviors such as adhesion, motility, and secretion .
Biochemical Analysis
Biochemical Properties
N-ethyl-2-iodobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with sigma receptors, which are involved in various cellular functions, including modulation of ion channels and neurotransmitter release . The compound’s interaction with sigma receptors suggests its potential in influencing cellular signaling pathways and metabolic processes.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can modulate intracellular calcium levels and sphingolipid metabolism, impacting cell proliferation, adhesion, and motility . These effects highlight its potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly sigma receptors. This binding can lead to enzyme inhibition or activation, altering gene expression and cellular functions. The compound’s ability to modulate ion channels and intracellular signaling pathways underscores its potential in regulating various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained modulation of sigma receptor activity, affecting cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-proliferative activity in cancer cells. Higher doses could lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with sigma receptors can influence metabolic processes, such as lipid metabolism and energy production, further emphasizing its role in cellular physiology .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-iodobenzamide typically involves the iodination of N-ethylbenzamide. One common method includes the reaction of N-ethylbenzamide with iodine and a suitable oxidizing agent, such as m-chloroperoxybenzoic acid, in an organic solvent like acetonitrile at room temperature . This reaction yields this compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-ethyl-2-aminobenzamide derivatives, while oxidation reactions can produce this compound oxides.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-iodobenzamide: Similar in structure but with the iodine atom at the 4-position instead of the 2-position.
N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide: Contains additional functional groups that may alter its chemical and biological properties.
Uniqueness
N-ethyl-2-iodobenzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-ethyl-2-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTKZPJXRDJSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313820 | |
Record name | N-Ethyl-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41882-26-2 | |
Record name | N-Ethyl-2-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41882-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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